N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride
Description
N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a benzamide derivative characterized by:
- A benzamide core substituted with a methylsulfonyl group at the 3-position.
- A 5,6-dimethylbenzo[d]thiazol-2-yl moiety linked to the amide nitrogen.
- A diethylaminoethyl side chain, also bonded to the amide nitrogen.
- A hydrochloride salt form, enhancing aqueous solubility.
Its design incorporates features that may influence solubility, metabolic stability, and receptor binding .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S2.ClH/c1-6-25(7-2)11-12-26(22(27)18-9-8-10-19(15-18)31(5,28)29)23-24-20-13-16(3)17(4)14-21(20)30-23;/h8-10,13-15H,6-7,11-12H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYAJLYYMZENPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C(=C2)C)C)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
- IUPAC Name : N-[2-(diethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-(methylsulfonyl)benzamide; hydrochloride
- Molecular Formula : C23H30ClN3O3S2
- Molecular Weight : 496.1 g/mol
- CAS Number : 1215560-98-7
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including compounds similar to this compound. Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties against multidrug-resistant pathogens.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3h | S. aureus | 2 µg/mL |
| 3j | E. faecium | 2 µg/mL |
| 7 | C. auris | <10 µg/mL |
| 9f | C. albicans | <5 µg/mL |
The data above illustrate the structure-dependent activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria, indicating that modifications to the thiazole ring can enhance antimicrobial efficacy .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. The mechanism involves the inhibition of cell proliferation in various cancer cell lines.
Case Study: A549 and Caco-2 Cell Lines
A study evaluated the cytotoxic effects of this compound on A549 (lung cancer) and Caco-2 (colon cancer) cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM.
The proposed mechanism for the biological activity of this compound includes:
- Enzyme Inhibition : The diethylamino group may interact with specific enzymes involved in cellular signaling pathways.
- Receptor Binding : The benzamide core can facilitate binding to various receptors, potentially modulating their activity.
- Disruption of Cellular Processes : The methylsulfonyl group may affect cellular processes such as apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
The table below highlights key structural and functional differences between the target compound and analogs from the evidence:
Key Observations:
- Solubility : The hydrochloride salt in the target compound likely improves water solubility compared to neutral analogs like Ev1’s hydroxy-substituted benzamide.
- Biological Activity : The 5,6-dimethylbenzothiazole moiety may confer kinase inhibition properties, as seen in other benzothiazole-based drugs, whereas Ev2’s methylenedioxybenzothiazole derivatives are linked to antimicrobial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
